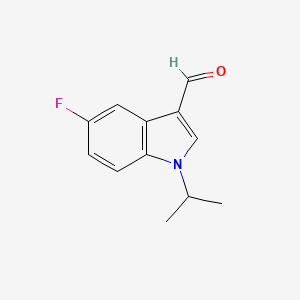
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde
概要
説明
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
科学的研究の応用
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives like 5-fluoroindole-3-carboxaldehyde and 1H-indole-3-carbaldehyde. While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities . The unique combination of a fluorine atom and an isopropyl group in this compound distinguishes it from other derivatives, potentially offering unique reactivity and applications .
生物活性
5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Chemical Formula : C₁₂H₁₂FNO
- Molecular Weight : 219.23 g/mol
- CAS Number : 944465-16-1
The presence of the aldehyde functional group is significant as it enhances the compound's reactivity and potential interactions with biological molecules.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and cancer progression. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to downstream effects on cell proliferation and survival.
- Cytotoxicity in Cancer Cells : Studies have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, analogs of indole derivatives have shown promising results against lung cancer cells harboring K-Ras mutations .
Table 1: Cytotoxicity and IC50 Values
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | H460 | < 5 | |
| Oncrasin-1 | T29Kt1 | 2.51 | |
| Hydroxymethyl Derivatives | H460 | 0.25 |
From the data presented, it is evident that this compound demonstrates significant cytotoxicity in specific cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
Recent studies have explored the biological effects of this compound in various contexts:
- Cancer Therapeutics : In vitro studies showed that this compound inhibited the growth of lung cancer cells, highlighting its potential role in developing new anticancer therapies .
- Mechanistic Insights : Research indicated that substituents on the indole ring significantly affect the compound's potency. For example, variations in substituents at the 3-position of the indole ring were found to be crucial for antitumor activity .
特性
IUPAC Name |
5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCBYPWOQCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















